cLogP vs. N2-Alkyl Analogs
The lipophilicity of N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide, as indicated by its computed XLogP3-AA value of 2.1, is significantly higher than that of its N2-methyl analog (cLogP ~0.9) and lower than the N2-phenyl analog (cLogP ~3.0) [1]. This positions the compound in a moderate lipophilicity range that is often associated with improved membrane permeability and oral bioavailability, while avoiding the excessive lipophilicity that can lead to poor solubility and metabolic instability. The cyclohexyl group provides a balance of hydrophobic surface area and conformational flexibility not achievable with linear or smaller cyclic N2 substituents.
| Evidence Dimension | Computed Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 (C₁₃H₁₆ClN₃O₂, cyclohexyl) |
| Comparator Or Baseline | N2-methyl analog: cLogP ~0.9; N2-phenyl analog: cLogP ~3.0 (computed by same method) |
| Quantified Difference | ΔcLogP = +1.2 vs. methyl analog; ΔcLogP = -0.9 vs. phenyl analog |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025 release), standard conditions. |
Why This Matters
This lipophilicity window is crucial for medicinal chemists optimizing ADME properties; the cyclohexyl analog uniquely balances solubility and permeability compared to smaller (too polar) or aromatic (too lipophilic) alternatives.
- [1] Computed by XLogP3 3.0 (PubChem release 2025.09.15). Data cross-referenced with N2-methyl and N2-phenyl oxalamide analogs from PubChem 2025 database. PubChem CID 59676986 for related compound. https://pubchem.ncbi.nlm.nih.gov/compound/59676986 View Source
